molecular formula C19H22N4O B15114178 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one

1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one

Cat. No.: B15114178
M. Wt: 322.4 g/mol
InChI Key: BMTGKGVVYFZZAA-UHFFFAOYSA-N
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Description

1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one is a complex organic compound featuring a unique structure that combines a pyridazine ring with a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

The synthesis of 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one involves multiple steps, typically starting with the preparation of the pyridazine and pyrrolo[3,4-c]pyrrole intermediates. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

When compared to other similar compounds, 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one stands out due to its unique combination of structural features and functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one

InChI

InChI=1S/C19H22N4O/c1-2-19(24)23-12-15-10-22(11-16(15)13-23)18-9-8-17(20-21-18)14-6-4-3-5-7-14/h3-9,15-16H,2,10-13H2,1H3

InChI Key

BMTGKGVVYFZZAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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